molecular formula C6H12O3 B057638 Ethyl 2-hydroxybutanoate CAS No. 52089-54-0

Ethyl 2-hydroxybutanoate

Cat. No. B057638
CAS RN: 52089-54-0
M. Wt: 132.16 g/mol
InChI Key: KWWOQRSLYPHAMK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxybutanoate, also known as Ethyl α-hydroxybutyrate, is a chemical compound with the molecular formula C6H12O3 . It has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da .


Synthesis Analysis

The synthesis of Ethyl 2-hydroxybutanoate has been studied in various contexts. For instance, a method for the quantitative determination of 2-hydroxy-2-methylbutanoic (2OH2MB), 2-hydroxy-3-methylbutanoic (2OH3MB), 3-hydroxy-3-methylbutanoic (3OH3MB), 2-hydroxy-4-methylpentanoic (2OH4MP) and 3-hydroxybutanoic (3OHB) acids has been optimized, validated and applied to a set of wines and other alcoholic beverages .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxybutanoate can be represented by the formula C6H12O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Ethyl 2-hydroxybutanoate has an average mass of 132.158 Da and a monoisotopic mass of 132.078644 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Medicine: Diagnostic Biomarker

Ethyl 2-Hydroxybutyrate has been identified as a potential biomarker in the medical field. Its presence at elevated levels in the blood can indicate the onset of metabolic diseases such as diabetes and can be used to monitor disease progression or the efficacy of treatments .

Industrial Processes: Internal Standard in Gas Chromatography

In industrial chemical analysis, Ethyl 2-Hydroxybutyrate is used as an internal standard during the quantification of medium-chain-length bacterial poly(3-hydroxyalkanoate) by gas chromatography. This application is crucial for ensuring the accuracy and reliability of analytical results .

Environmental Science: Microbial Production of Volatile Fatty Acids

Ethyl 2-Hydroxybutyrate plays a role in environmental science as a precursor in the microbial production of volatile fatty acids (VFAs). These VFAs are used as building blocks to synthesize a wide range of commercially important chemicals, contributing to more sustainable and eco-friendly processes .

Food Technology: Flavor Enhancer

In food technology, Ethyl 2-Hydroxybutyrate is valued for its pleasant aroma and fruity flavor. It is used as a flavoring compound in wine and as a food additive to enhance the taste profiles of various food products .

Cosmetic Industry: Fragrance Component

The compound finds application in the cosmetic industry as a fragrance component due to its aromatic properties. It is used in perfumes and other scented products to impart a desirable fragrance .

Analytical Chemistry: Synthesis of Chiral Building Blocks

Ethyl 2-Hydroxybutyrate is utilized in analytical chemistry for the synthesis of chiral building blocks. These building blocks are essential for the preparation of bioactive compounds used in pharmaceutical research and proteomics .

Materials Science: Ligand in Electron Transfer Studies

In materials science, Ethyl 2-Hydroxybutyrate is used as a ligand to study the effect of anionic and cationic surfactants on the kinetics of electron transfer reactions. This application is significant for understanding and developing new materials with specific electronic properties .

Biotechnology: Microbiome Research

In biotechnology, research has focused on the role of Ethyl 2-Hydroxybutyrate-producing bacteria in the gut microbiome. These studies aim to understand how the compound affects the regulation of metabolic pathways and its implications for health and disease .

properties

IUPAC Name

ethyl 2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOQRSLYPHAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334629
Record name Ethyl 2-Hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxybutanoate

CAS RN

52089-54-0
Record name Ethyl 2-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52089-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-Hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 2-hydroxy-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of ethyl 2-hydroxybutanoate in chromium chemistry?

A: Ethyl 2-hydroxybutanoate (ehbaH) plays a crucial role as a ligand in stabilizing the less common oxidation states of chromium, specifically chromium(IV) and chromium(V). [, , , ] This stabilization allows researchers to study the properties and reactivity of these chromium species, which are often transient and difficult to isolate. [, ]

Q2: How does ethyl 2-hydroxybutanoate stabilize chromium(IV) complexes?

A: Ethyl 2-hydroxybutanoate acts as a bidentate ligand, meaning it binds to the chromium(IV) center through two donor atoms. Research using X-ray absorption spectroscopy suggests that at pH 3.5 and in excess ligand, the predominant species is a five-coordinate oxo complex, [CrIVO-(ehbaH)2]0. [] This complexation provides stability to the chromium(IV) ion in aqueous solutions. [, ]

Q3: Are there other ligands besides ethyl 2-hydroxybutanoate that can stabilize chromium(IV)?

A: Yes, studies have shown that other 2-hydroxycarboxylates, such as 2-hydroxy-2-methylbutanoate (hmba) and (−)-quinate (qa), can also stabilize chromium(IV) complexes. [] Additionally, ligands like oxalate, malonate, and 2-picolinate can exchange with ehbaH in existing Cr(IV) complexes to form new Cr(IV) species. []

Q4: What is the relevance of studying stabilized chromium(V) complexes?

A: Chromium(V) complexes, such as [CrV(O)(ehba)2]-, are important model compounds in the study of chromium(V) toxicity and its potential role in chromium-induced cancers. [] These studies aim to understand the mechanisms by which chromium(V) interacts with biological molecules like DNA. [, ]

Q5: How do chromium(V) complexes with ethyl 2-hydroxybutanoate interact with DNA?

A: Research suggests that bis-chelated chromium(V) complexes with ehbaH can undergo partial aquation, forming more reactive monochelated species. [] These monochelates can then bind to the phosphate backbone of DNA. [] Subsequent one- or two-electron oxidation reactions by the chromium(V) center can lead to DNA strand breaks and other forms of DNA damage. [, ]

Q6: What factors can influence the DNA cleavage activity of chromium(V) ehbaH complexes?

A6: The DNA cleavage activity of these complexes is sensitive to various factors:

  • pH: Activity is observed in a pH range of 4.0-8.0. []
  • Ligand Concentration: Excess ehbaH ligand inhibits DNA cleavage. [, ]
  • Oxygen: Exclusion of oxygen can inhibit cleavage, suggesting a role for oxidative processes. []
  • Organic Solvents: The presence of alcohols, carboxylic acids, or DMSO can inhibit cleavage. []

Q7: What techniques are used to study these chromium complexes?

A7: A variety of techniques are employed to characterize and study these chromium complexes:

  • EPR spectroscopy: Used to study the electronic structure and geometry of chromium(V) complexes. []
  • UV-vis spectroscopy: Provides information about electronic transitions and helps identify different species. []
  • X-ray absorption spectroscopy: Offers insights into the coordination environment and oxidation state of chromium. []
  • Kinetic studies: Used to investigate the rates and mechanisms of reactions involving chromium complexes. [, ]

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